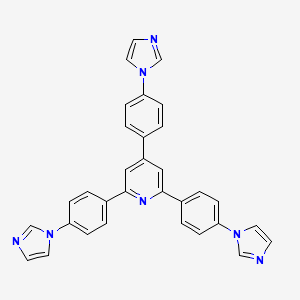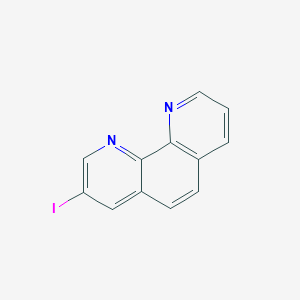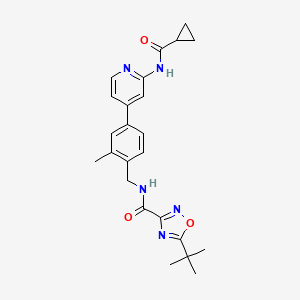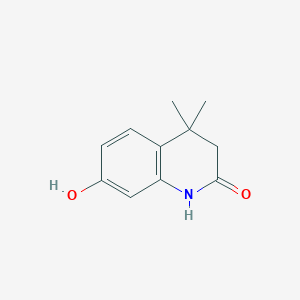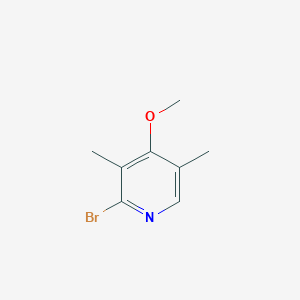
2,7-Dibromoacridine
Übersicht
Beschreibung
2,7-Dibromoacridine is a useful research compound. Its molecular formula is C13H7Br2N and its molecular weight is 337.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis and Reaction Studies : Budyka et al. (1992) explored the photochemical synthesis of 2,7-dimethylacridine from ditolylamine and bromoform. They discovered that the process involves the recombination of primary alkyl radicals at the nitrogen atom of the cation radical or amine radical, with intermediate stages showing common nature and structures (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Bimolecular Cyclization : In another study by the same authors, UV irradiation of di-p-tolylamine and bromoform led to the formation of 2,7-dimethylacridine. A new reaction scheme involving amine cation radicals and diarylnitrogen radicals was proposed (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Synthesis of Bioactive Compounds : Bolliger, Oberholzer, & Frech (2011) presented a reaction protocol for the synthesis of 2-aminopyridines, which can lead to the creation of valuable synthetic targets for bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).
Study of Solvatofluorochromic Properties : Sazhnikov et al. (2007) investigated the solvatofluorochromic properties of 2,7-dimethyl-9-(ditolylamino)acridine, aiding in the estimation of its ground and first excited state properties through the fluorescence band maximum shift in different solvents (Sazhnikov, Khlebunov, & Alfimov, 2007).
Crystal Structure Analysis : Yamamura, Ikuma, & Nabeshima (2015) studied the crystal structures of 2,7-dibromo- and 2,7-diiodoacridines. They noted distinct halogen-halogen interactions, with the brominated compound showing more intermolecular stacking and significant absorption in the orange-to-red wavelength region (Yamamura, Ikuma, & Nabeshima, 2015).
Biological and Medicinal Applications : Studies have also explored the biological and medicinal applications of acridine derivatives. For instance, Bharathi et al. (2015) found that certain acridine compounds showed moderate larvicidal activity against specific larvae species (Bharathi, Roopan, Rahuman, & Rajakumar, 2015). Di Giorgio et al. (2003) reported strong in vitro antiparasitic properties of certain acridine derivatives against Leishmania infantum (Di Giorgio et al., 2003).
Eigenschaften
IUPAC Name |
2,7-dibromoacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAUJYLQGQIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



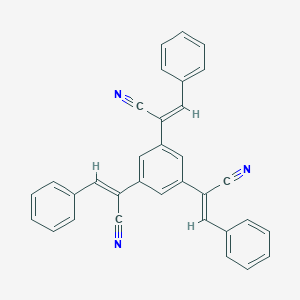

![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)
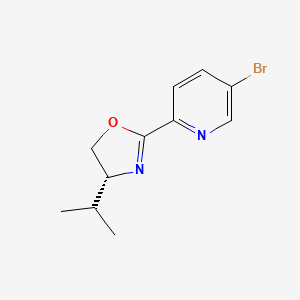

![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)


